molecular formula C11H16N2O B7463544 2-methyl-N-(2-pyridin-2-ylethyl)propanamide

2-methyl-N-(2-pyridin-2-ylethyl)propanamide

Cat. No. B7463544
M. Wt: 192.26 g/mol
InChI Key: NQYUXXJFDXFPGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-(2-pyridin-2-ylethyl)propanamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1999 and has since been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

2-methyl-N-(2-pyridin-2-ylethyl)propanamide acts as a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. The mGluR5 receptor is involved in a variety of physiological processes, including synaptic plasticity, learning and memory, and pain perception. By blocking the activity of this receptor, this compound can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases. This compound has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-methyl-N-(2-pyridin-2-ylethyl)propanamide is its selectivity for the mGluR5 receptor, which allows for more precise modulation of this receptor compared to other non-selective antagonists. However, one limitation of this compound is its relatively low potency, which may require higher doses to achieve therapeutic effects.

Future Directions

There are several potential future directions for research on 2-methyl-N-(2-pyridin-2-ylethyl)propanamide. One area of interest is the development of more potent and selective mGluR5 antagonists for use in preclinical and clinical studies. Another area of interest is the investigation of the potential therapeutic applications of this compound in other neurological and psychiatric disorders, such as schizophrenia and addiction. Additionally, further research is needed to elucidate the precise mechanisms of action of this compound and its effects on neuronal signaling pathways.

Synthesis Methods

2-methyl-N-(2-pyridin-2-ylethyl)propanamide can be synthesized through a multistep process starting from 2-bromoethylamine hydrobromide and 2-methylpropanal. The synthesis involves the formation of an imine intermediate, which is then reduced to yield the final product.

Scientific Research Applications

2-methyl-N-(2-pyridin-2-ylethyl)propanamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Huntington's disease, and Alzheimer's disease. This compound has also been studied for its potential use in the treatment of anxiety and depression.

properties

IUPAC Name

2-methyl-N-(2-pyridin-2-ylethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-9(2)11(14)13-8-6-10-5-3-4-7-12-10/h3-5,7,9H,6,8H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYUXXJFDXFPGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCC1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.